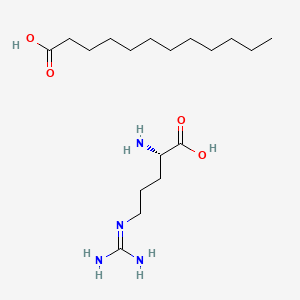

Arginine laurate

Beschreibung

Eigenschaften

CAS-Nummer |

3036-13-3 |

|---|---|

Molekularformel |

C18H38N4O4 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-4(5(11)12)2-1-3-10-6(8)9/h2-11H2,1H3,(H,13,14);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

InChI-Schlüssel |

WYLYIWCGKHBHJW-VWMHFEHESA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Arginine Laurate and Its Analogs

Chemical Synthesis Pathways

The synthesis of arginine laurate and its derivatives is primarily achieved through multi-step chemical reactions. These pathways are designed to selectively modify the L-arginine molecule, introducing a fatty acid chain to create the desired amphiphilic structure.

Esterification of L-Arginine and Subsequent Acylation with Lauric Acid Derivatives

A common and efficient route to synthesize Nα-lauroyl-L-arginine ethyl ester (LAE) involves a two-step process: the esterification of L-arginine followed by the acylation of the resulting arginine ethyl ester. researchgate.netrsc.orgnih.gov This method allows for the protection of the carboxylic acid group of arginine as an ethyl ester, directing the subsequent acylation to the α-amino group. researchgate.net

Schotten-Baumann Reaction Conditions for Nα-Acyl Arginine Ethyl Ester Synthesis

The acylation of L-arginine ethyl ester is frequently carried out under Schotten-Baumann reaction conditions. ub.eduresearchgate.netcsic.es This method is well-suited for the synthesis of amides from amines and acid chlorides in a biphasic system, typically consisting of water and an organic solvent. csic.es The base present in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, while the reactants and the product remain primarily in the organic phase. csic.es

In the synthesis of Nα-acyl arginine ethyl esters, the crude L-arginine ethyl ester dihydrochloride (B599025) is dissolved in water. ub.eduresearchgate.net The pH of the solution is adjusted and maintained at a specific value, typically between 5.5 and 7.0, by the addition of an aqueous base such as sodium hydroxide. ub.eduresearchgate.net The fatty acid chloride, like lauroyl chloride, is then added dropwise while maintaining a low temperature, generally between 10-15°C, to control the reaction exothem. rsc.orgub.eduresearchgate.net This careful control of pH and temperature is crucial for achieving good yields and minimizing side reactions. acs.org The reaction is typically stirred for a couple of hours after the addition is complete to ensure full conversion. researchgate.net

| Parameter | Condition |

| Reaction Type | Schotten-Baumann |

| Reactants | L-Arginine ethyl ester dihydrochloride, Lauroyl chloride |

| Solvent System | Water/Organic Solvent (e.g., Dichloromethane, Diethyl ether) |

| Base | Sodium Hydroxide (aqueous) |

| pH Range | 5.5 - 7.5 |

| Temperature | 10 - 20°C |

Preparation of Fatty Acid Chlorides

The acylating agent, lauroyl chloride (also known as dodecanoyl chloride), is a key reactant that is typically synthesized from lauric acid. csic.espsu.edu Several chlorinating agents can be used for this conversion, with thionyl chloride (SOCl₂) being one of the most common. csic.espsu.edupeptide.com

The general procedure involves reacting lauric acid with thionyl chloride. psu.edugoogle.com The reaction can be performed by heating a mixture of lauric acid and thionyl chloride, sometimes with a catalyst like imidazole (B134444) or N,N-dimethylformamide (DMF). csic.esgoogle.com For instance, lauric acid can be heated with thionyl chloride and a catalytic amount of imidazole at 90°C. csic.es Another method involves adding thionyl chloride dropwise to lauric acid and heating the mixture, for example, at 75°C for 2 hours followed by reflux at 90°C for 2 hours. psu.edu After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the lauroyl chloride product. psu.edupeptide.com Yields for this process are reported to be in the range of 80% to over 90%. csic.espsu.edu

Other chlorinating agents like phosgene (B1210022) and phosphorus trichloride (B1173362) can also be used, though thionyl chloride is frequently preferred to avoid phosphorus and sulfur impurities in the final product. nih.gov

| Chlorinating Agent | Typical Reaction Conditions | Yield |

| Thionyl Chloride (SOCl₂) | Reflux with lauric acid, often with a catalyst (e.g., DMF, imidazole). csic.espsu.edugoogle.com | ~80-94.5% csic.espsu.edu |

| Phosgene | Reaction with lauric acid in an organic solvent at elevated temperatures (110-200°C). nih.gov | Not specified |

| Bis(trichloromethyl) carbonate | Reaction with lauric acid in an organic solvent (e.g., chloroform) with an organic amine catalyst at 35-40°C. | ~92.5% |

Strategies for High Purity Product and Reactant Recycling in Lauroyl Arginine Ethyl Ester Hydrochloride Preparation

Achieving high purity of the final product, Nα-lauroyl-L-arginine ethyl ester hydrochloride (LAE·HCl), and optimizing reactant usage are critical for industrial-scale production. Purification strategies often involve acidification, extraction, and recrystallization steps. After the acylation reaction, the crude product is often acidified with hydrochloric acid. This converts the lauroyl arginine ethyl ester into its hydrochloride salt.

One patented process describes adding ethyl acetate (B1210297) to the acidified mixture to extract the product. The organic phase is then washed, dried, and concentrated to yield the crude product. This crude material can be further purified by recrystallization from a suitable solvent system, such as by adding petroleum ether, n-hexane, or cyclohexane (B81311) to precipitate the purified LAE·HCl crystals. This process can yield product purities of over 97%.

Peptide Synthesis Methods for Nα-Lauroyl Arginyl Dipeptides

The synthesis of dipeptide analogs, where another amino acid is linked to the Nα-lauroyl arginine moiety, requires the application of peptide synthesis methodologies. psu.edunih.gov These methods allow for the controlled formation of a peptide bond between Nα-lauroyl arginine and a second amino acid. For example, Nα-lauroyl arginyl dipeptides containing glutamic acid or lysine (B10760008) as the terminal amino acid have been prepared using these techniques. psu.edu

A general four-step procedure has been described for the synthesis of amphoteric and cationic Nα-lauroyl arginine dipeptides. nih.gov This process involves:

Acylation of N-nitro-arginine with lauroyl chloride: The guanidino group of arginine is temporarily protected with a nitro (NO₂) group to prevent side reactions. nih.gov

Condensation with the second amino acid: The Nα-lauroyl-N-nitro-arginine is then coupled with the desired amino acid (e.g., glutamic acid, lysine) using standard peptide coupling methods. nih.gov

Nitro-deprotection: The nitro protecting group is removed from the arginine residue. nih.gov

Saponification: If the final product is desired as a free carboxylic acid, a final saponification step is performed. nih.gov

The choice of protecting groups for the arginine side chain is critical. Besides the nitro group, other protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are commonly used in modern solid-phase peptide synthesis (SPPS) to prevent side reactions like δ-lactam formation. ub.educsic.es Coupling reagents such as OxymaPure and tert-butyl ethyl carbodiimide (B86325) (TBEC) have been used effectively for the incorporation of arginine residues in peptide chains. researchgate.net

Synthesis of Arginine Schiff Bases Modified Chitosan (B1678972) Derivatives

Arginine can also be incorporated into larger polymer structures, such as chitosan, to create novel biomaterials. One approach involves the synthesis of arginine Schiff base modified chitosan derivatives. This multi-step process aims to enhance the properties of chitosan by introducing both an L-arginine structure and other functional groups like furan (B31954) or pyridine (B92270) rings.

The synthesis pathway generally starts with the modification of chitosan to create a reactive intermediate. A common method is to first form a Schiff base on the chitosan backbone by reacting its amine groups with an aldehyde (e.g., furfural, pyridine-2-carboxaldehyde). This is followed by a reaction to link the L-arginine Schiff base to the modified chitosan, often through an amide bond. The successful synthesis of these derivatives is typically confirmed using spectroscopic methods like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. FT-IR spectra would show characteristic peaks for the amide bond and the specific aromatic rings introduced, confirming the successful grafting of the arginine Schiff base onto the chitosan polymer.

Biocatalytic Synthesis Approaches

Biocatalytic synthesis, particularly through enzymatic reactions, has emerged as a promising and sustainable route for producing arginine-based surfactants. academie-sciences.frd-nb.info This method leverages the catalytic activity of enzymes, such as lipases, to facilitate the acylation of arginine derivatives with lauric acid. psu.edu

Enzymatic Acylation Utilizing Lipases (e.g., Novozym 435™, Lipozyme IM™)

The enzymatic acylation of arginine derivatives with lauric acid is a key biocatalytic strategy. psu.edu This process typically involves the use of immobilized lipases, which act as catalysts. snu.ac.krpsu.edu Among the various lipases, Novozym 435™, derived from Candida antarctica, and Lipozyme IM™, from Rhizomucor miehei, have been extensively studied and proven to be versatile catalysts for this reaction. academie-sciences.fracademie-sciences.fr

The synthesis often proceeds in a two-step enzymatic procedure. academie-sciences.fr The initial step involves the creation of an arginine glyceryl ester derivative. academie-sciences.fr This is followed by the lipase-catalyzed acylation of the hydroxyl groups of this ester with lauric acid. academie-sciences.fracademie-sciences.fr Both 1,3-regioselective lipases like Novozym 435™ and non-selective lipases such as Lipozyme IM™ are employed. academie-sciences.fracademie-sciences.fr An interesting aspect of this reaction is the spontaneous intramolecular acyl-migration, which can lead to the formation of different regioisomers. academie-sciences.fracademie-sciences.fr

The efficiency of these lipases can be influenced by reaction conditions. For instance, the presence of buffer salts can have a significant impact on the performance of both Novozym 435™ and Lipozyme IM™. academie-sciences.fracademie-sciences.fr In some cases, Lipozyme IM™ has shown to favor the yield of the dilauroylated product, an effect attributed to its immobilization support influencing the rate of acyl migration. academie-sciences.fracademie-sciences.fr

Table 1: Comparison of Lipases in this compound Synthesis

| Feature | Novozym 435™ (from Candida antarctica) | Lipozyme IM™ (from Rhizomucor miehei) |

| Selectivity | 1,3-regioselective | Non-selective |

| Effect of Buffer Salts | Reaction may not proceed in the absence of salts. | Can show conversion even without salts. |

| Product Yield | Versatile catalyst for the reaction. | Can favor the yield of dilauroylated products. |

| Source Organism | Candida antarctica | Rhizomucor miehei |

Solvent-Free Media and Melted Substrate Methodologies

A significant advancement in the biocatalytic synthesis of this compound is the use of solvent-free media. academie-sciences.frpsu.edu This approach aligns with green chemistry principles by eliminating the need for potentially harmful organic solvents. academie-sciences.frsnu.ac.kr In this method, the reaction is carried out using the melted form of one of the substrates, which acts as both a reactant and the reaction medium. academie-sciences.fracademie-sciences.fr

Specifically, the "melted substrate" approach is employed where the reaction temperature is maintained above the melting point of lauric acid (44°C). academie-sciences.fracademie-sciences.fr This ensures that the lauric acid is in a liquid state, facilitating intimate contact with the solid arginine derivative and the enzyme, thus promoting the reaction. academie-sciences.fracademie-sciences.fr This technique has been successfully used for the synthesis of dilauroylated arginine glyceride conjugates. academie-sciences.fr

The removal of water produced during the esterification reaction, often done under atmospheric pressure, is another crucial aspect of this methodology, as it helps to drive the reaction equilibrium towards product formation. psu.edu The yields of mono- and dilauroylated products are highly dependent on factors such as reaction temperature, the molar ratio of lauric acid to the arginine derivative, and the concentration of any buffer salts used. academie-sciences.frpsu.edu

Table 2: Key Parameters in Solvent-Free Synthesis

| Parameter | Role/Effect | Typical Conditions |

| Reaction Medium | Melted lauric acid acts as both reactant and solvent. | Temperature > 44°C |

| Water Removal | Drives the reaction towards product formation. | Continuous removal at atmospheric pressure. |

| Molar Ratio | Influences mono- and dilauroylation yields. | Optimized for specific product targets. |

| Temperature | Affects reaction rate and enzyme stability. | e.g., 65°C for dilauroylated conjugates. |

Advanced Characterization Techniques for Structural Elucidation and Supramolecular Organization

Scattering and Diffraction Methods

Scattering and diffraction techniques are essential for characterizing the supramolecular organization and solid-state structure of materials. They provide information on the size, shape, and arrangement of particles, from micelles in solution to molecules in a crystal lattice.

Small-Angle X-ray Scattering (SAXS) is the principal method for characterizing the size and shape of surfactant aggregates in solution. rsc.org An aqueous solution of arginine laurate above its CMC would be analyzed by SAXS to obtain a scattering curve (intensity vs. scattering angle). This data can be fitted with mathematical models to determine key parameters of the micelles: nih.govnih.gov

Shape: Distinguishes between spherical, ellipsoidal, or cylindrical micelles.

Aggregation Number (Nagg): The average number of surfactant molecules per micelle.

Core and Shell Dimensions: The size of the hydrophobic laurate core and the thickness of the hydrophilic arginine headgroup shell.

X-ray Diffraction (XRD) , also known as powder X-ray diffraction (PXRD), is used to analyze the structure of crystalline solids. iosrjournals.org If this compound can be prepared as a crystalline powder, XRD would be used to determine its crystal system, unit cell dimensions, and the arrangement of ions in the crystal lattice. scirp.orgsci-hub.se The diffraction pattern would consist of sharp peaks at specific angles, which serve as a fingerprint for the crystalline phase. Analysis of the peak positions and intensities allows for the elucidation of how the arginine cations and laurate anions pack together, stabilized by a network of ionic bonds and hydrogen bonds. researchgate.netrsc.org

| Technique | Sample State | Information Obtained |

| SAXS | Solution (above CMC) | Micelle shape (sphere, cylinder), radius of gyration, aggregation number, core/shell dimensions. |

| XRD | Crystalline Solid | Crystal system, unit cell parameters, molecular packing, hydrogen bonding network. |

X-ray Diffraction (XRD) for Crystalline Structure and Self-Assembly

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature and molecular packing of self-assembled materials. In systems analogous to this compound, such as the co-assembly of protoporphyrin IX with L-arginine, XRD patterns have confirmed the crystalline nature of the resulting nanostructures. mdpi.com For other arginine-fatty acid salts, XRD measurements have indicated the presence of specific intermolecular interactions, such as those between the guanidinium (B1211019) group of arginine and the carboxylate group of the fatty acid, which drive the formation of ordered fibrous structures. oxinst.com The analysis of diffraction peaks can provide information on the lamellar spacing in bilayer structures or the packing arrangement within crystalline nanofibers, revealing how the hydrophilic arginine headgroups and hydrophobic laurate tails organize into ordered, solid-state assemblies. mdpi.comnih.gov

Table 1: XRD Findings for Arginine-Based Self-Assembled Systems Note: Data from analogous systems are presented to illustrate the application of the technique.

| System Studied | Key XRD Findings | Implication for Structure | Source |

|---|---|---|---|

| Protoporphyrin IX / L-Arginine | Intense diffraction peaks indicating a crystalline nature. | Confirms that self-assembly leads to ordered, non-amorphous nanostructures. | mdpi.com |

| Diacetylenic-acid Arginine Salt | Data indicated guanidinium–carboxylate interaction. | Reveals the specific non-covalent forces governing the self-assembly and stabilizing the final structure. | oxinst.com |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Nanostructure Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution and hydrodynamic diameter of nanoparticles and aggregates in solution. nih.gov For arginine-based surfactants, DLS is instrumental in characterizing the size of the micelles and vesicles they form.

Studies on single-chain cationic surfactants with arginine headgroups have employed DLS to measure the size of the aggregates formed in dilute solutions. acs.org Research on zein (B1164903) nanoparticles loaded with arginine-based surfactants also utilized DLS to confirm the size of the resulting nanoparticles, finding that the diameter could be influenced by the structure of the surfactant used. mdpi.com The technique works by measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation. DLS studies have demonstrated that arginine can influence the size of aggregates, often shifting the population from particles with higher hydrodynamic radii to smaller ones. nih.gov

Table 2: DLS Data for Arginine-Containing Nanostructures Note: Data from analogous systems are presented to illustrate the application of the technique.

| System Studied | Technique | Finding | Source |

|---|---|---|---|

| Arginine-based single-chain surfactants | Dynamic Light Scattering (DLS) | Characterized the size of micellar aggregates in dilute solutions. | acs.org |

| Zein nanoparticles with arginine-based surfactants | Dynamic Light Scattering (DLS) | Determined nanoparticle diameters, which were dependent on the surfactant's molecular structure (e.g., single-chain vs. Gemini). | mdpi.com |

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Topography of Self-Assembled Coatings

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of generating topographic maps of surfaces with nanoscale precision. mdpi.com It is ideally suited for studying the surface of self-assembled coatings of this compound on a substrate. By raster-scanning a sharp tip over the surface, AFM can visualize individual nanostructures, such as adsorbed micelles, nanofibers, or bilayers, under physiological conditions. mdpi.comnih.gov

While specific AFM studies on this compound coatings are not widely reported, the technique has been extensively used to study the self-assembly of other amino acids, peptides, and surfactants on surfaces like mica and graphite. nih.govnottingham.ac.uknih.gov For an this compound system, AFM could be used to:

Visualize the initial stages of nucleation and growth of self-assembled structures on a surface. mdpi.com

Determine the height, width, and morphology of individual aggregates. nottingham.ac.uk

Assess the completeness and uniformity of a self-assembled monolayer or coating.

The ability of AFM to operate in liquid environments makes it particularly valuable for observing how changes in concentration or pH affect the topography of the adsorbed layer in real-time. oxinst.com

Cryogenic Transmission Electron Microscopy (cryo-TEM) for Micellar and Bilayer Structures

Cryogenic Transmission Electron Microscopy (cryo-TEM) is an indispensable technique for the direct visualization of self-assembled nanostructures in their native, hydrated state. The process involves flash-freezing a thin film of the sample solution, which vitrifies the water and preserves the delicate structures without the artifacts associated with drying or staining. mdpi.com

Cryo-TEM has been successfully applied to investigate the aggregation behavior of arginine mixed with various fatty acids. These studies have provided direct visual evidence for the formation of different morphologies, including:

Vesicles: Spherical, bilayer structures enclosing an aqueous core.

Lamellar Phases: Stacked bilayer structures. nih.gov

Nanofibers: Ordered, elongated structures observed in arginine-capped peptide bola-amphiphiles. nih.govnih.gov

For this compound, cryo-TEM would be the definitive method to observe the morphology of its aggregates in solution, confirming whether they form spherical micelles, worm-like micelles, vesicles, or more complex bilayer structures. nih.gov

Polarizing Microscopy for Birefringent Phases in Self-Assembly

Polarizing Microscopy, also known as polarized light microscopy, is used to identify and characterize optically anisotropic materials, such as liquid crystals. When this compound self-assembles into ordered structures like lamellar (Lα) phases, these structures exhibit birefringence, meaning they have different refractive indices along different axes. When viewed between crossed polarizers, these birefringent phases appear bright against a dark background.

Studies on mixtures of arginine and unsaturated fatty acids have shown that as the concentration of the fatty acid increases, a phase transition occurs from an isotropic solution of micelles to a birefringent Lα phase. nih.gov Polarizing microscopy reveals characteristic textures for these phases, such as "Maltese crosses," which are indicative of the formation of spherical, multi-walled lamellar structures (vesicles). acs.org This technique is essential for constructing phase diagrams of surfactant systems and identifying the conditions under which ordered, liquid-crystalline structures are formed. nih.govacs.org

Confocal Laser-Scanning Microscopy for Cellular Interactions and Tight Junction Proteins

Confocal laser-scanning microscopy is a powerful tool for visualizing the interactions between surfactant molecules and cellular structures in high resolution. In the context of arginine-based compounds, this technique is particularly valuable for studying their effects on the integrity of epithelial cell layers, which are sealed by tight junctions (TJs).

Research on related arginine-containing molecules, such as poly-L-arginine, demonstrates a significant impact on tight junction proteins. nih.gov Studies utilizing immunofluorescence microscopy, a technique often coupled with confocal imaging, have shown that certain arginine-based compounds can induce the internalization of key tight junction proteins. nih.gov Specifically, proteins like claudin-4, occludin, and ZO-1, which are critical for maintaining the barrier function of the paracellular pathway, can be relocated from the cell-cell junction into the subcellular space upon exposure to these compounds. nih.gov This redistribution leads to a temporary and reversible increase in the paracellular permeability of the epithelial monolayer. nih.gov

These findings suggest that the positively charged arginine headgroup plays a crucial role in interacting with the cell membrane and the components of the tight junction complex. While specific confocal microscopy studies focusing solely on this compound are not detailed in the available literature, the known behavior of similar arginine-based surfactants provides a strong indication of its potential mechanism of action at the cellular level. The interaction likely involves electrostatic attraction followed by a disruption and reorganization of the protein network that constitutes the tight junctions.

Surface Science and Interfacial Studies

The behavior of this compound at interfaces is fundamental to its function as a surfactant. Surface science techniques are employed to quantify its efficiency in reducing surface tension and its tendency to self-assemble in solution.

Surface Tension and Critical Micellar Concentration (CMC) Determination

This compound, as an amino acid-based surfactant, is effective at reducing the surface tension of water. The critical micellar concentration (CMC) is a key parameter that defines the concentration at which individual surfactant molecules (monomers) begin to aggregate into supramolecular structures called micelles. This is typically determined by measuring the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the concentration increases until the CMC is reached, at which point the surface becomes saturated with monomers and the surface tension value plateaus.

Arginine-based surfactants are known for their efficiency in lowering surface tension. nih.gov The CMC is a critical indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. For catanionic mixtures involving arginine-based surfactants and sodium laurate, the critical aggregation concentration (cac) can be significantly lower than the CMC of the individual components. nih.gov For instance, certain mixtures exhibit a decrease in cac to values as low as 0.3 mM and 0.4 mM, compared to the higher CMCs of the pure compounds. nih.gov

Below is a table summarizing the CMC values for various related arginine-based surfactants, illustrating the range of concentrations at which they self-assemble.

| Compound/Mixture | CMC (mM) | Method |

| Nα-lauroyl-arginine-methyl ester (LAM) | 4.7 | Conductivity |

| Bz-Arg-NHC10 | 0.230 | Tensiometry |

| Bz-Arg-NHC12 | 0.085 | Tensiometry |

| Ethyl Lauroyl Arginate (LAE) | 1.0 - 1.1 | Tensiometry |

| 8:2 LAM/Sodium Laurate Mixture | 0.3 (cac) | Conductivity |

| 2:8 LAM/Sodium Laurate Mixture | 0.4 (cac) | Conductivity |

This table is generated based on data from multiple sources for illustrative purposes. nih.govresearchgate.netresearchgate.net

Rheological Properties of Self-Assembled Systems

Rheology is the study of the flow and deformation of materials. For self-assembled systems formed by surfactants like this compound, rheological properties provide insight into the structure and stability of the aggregates, such as hydrogels or viscous micellar solutions. The interactions between the surfactant molecules, particularly the arginine headgroups, largely dictate the bulk mechanical properties of these materials. nih.govmanchester.ac.uk

Hydrogels formed from arginine-rich self-assembling peptides, for example, demonstrate that the arginine content significantly influences the material's antibacterial activity and its bulk rheological properties. nih.gov These systems often exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress, and can show shear-thin recovery, allowing them to be delivered via injection and then reform into a stable gel structure. nih.gov The ability to control fiber-to-fiber interactions through amino acid composition allows for the tuning of the final hydrogel network topology and, consequently, its mechanical properties. manchester.ac.uk

| Rheological Property | Description | Relevance to Arginine-Based Systems |

| Viscosity | A measure of a fluid's resistance to flow. | High viscosity can indicate the formation of elongated micelles or gel networks. |

| Shear-Thinning | The decrease in viscosity under shear strain. | A common and useful property for applications like creams and injectable gels, indicating that the structure is disrupted by force but can reform. nih.govacs.org |

| Storage Modulus (G') | A measure of the stored elastic energy in a material. | A high G' relative to the loss modulus (G'') indicates a solid-like, gel structure. |

| Loss Modulus (G'') | A measure of the energy dissipated as heat. | Dominance of G'' over G' indicates liquid-like behavior. |

Two-Path Impedance Spectroscopy for Transepithelial Resistance Analysis

The technique involves measuring the impedance of the epithelial layer over a range of frequencies and analyzing the data with an equivalent circuit model. nih.gov This allows for the separate calculation of Rtrans and Rpara. researchgate.net The method is particularly powerful when combined with a reversible modulation of the paracellular pathway, for example, by using a calcium chelator like EGTA to transiently open the tight junctions. nih.gov

Given that arginine-based compounds are known to interact with and modulate tight junction proteins, two-path impedance spectroscopy is an ideal tool for quantifying the precise effect of this compound on epithelial barrier function. nih.govnih.gov By using this technique, researchers can determine whether the observed change in barrier integrity is due to an effect on the paracellular pathway (a change in Rpara), the transcellular pathway (a change in Rtrans), or both. This level of detail is crucial for understanding the mechanism by which this compound modulates biological barriers.

| Parameter | Description | Information Gained |

| Rpara (Paracellular Resistance) | The electrical resistance of the pathway between adjacent cells, governed by tight junctions. nih.gov | Directly quantifies the tightness of the epithelial barrier. A decrease indicates opening of tight junctions. |

| Rtrans (Transcellular Resistance) | The electrical resistance of the pathway through the apical and basolateral membranes of the cells. nih.gov | Reflects the activity of ion channels and transporters in the cell membranes. |

| Cepi (Epithelial Capacitance) | The capacitance of the cell membranes. | Related to the surface area of the cell membranes. |

Supramolecular Chemistry and Self Assembly of Arginine Laurate Systems

Micellization and Vesicle Formation

The aggregation of arginine-based surfactants, such as arginine laurate, in aqueous solutions leads to the spontaneous formation of micelles and vesicles. This self-assembly is governed by a delicate balance of forces, including hydrophobic interactions between the laurate tails and electrostatic and hydrogen-bonding interactions involving the arginine headgroups.

Phase Transitions in Aqueous Solutions (e.g., L1 to Lα phase)

In aqueous solutions, this compound and similar systems can exhibit rich phase behavior, transitioning between different structural arrangements in response to changes in concentration or environmental conditions. One notable transition is from the L1 phase, which consists of discrete micelles, to the Lα phase, a lamellar liquid crystalline phase characterized by stacked bilayers.

This transition can be triggered by factors that modulate the interactions between the surfactant molecules. For instance, in a related system, the hydrolysis of methyl formate (B1220265) to formic acid protonates the surfactant headgroups, inducing a transformation from the L1 to the Lα phase. researchgate.net The resulting Lα phase consists of stacked bilayers that can be transformed into vesicles through the application of shear forces. researchgate.net

The liquid disordered (Lα) phase is a highly fluid state where individual lipid molecules can move laterally with relative freedom. libretexts.org This phase is characterized by irregular packing and the presence of kinks in unsaturated fatty acid chains, which reduce van der Waals interactions. libretexts.org In contrast, at lower temperatures, these systems can transition to a more ordered gel phase (Lβ). libretexts.org

Influence of Molecular Structure and Environmental Factors on Aggregation

The self-assembly and aggregation behavior of this compound systems are highly sensitive to both the molecular architecture of the constituent molecules and the surrounding environmental conditions.

Molecular Structure:

Hydrophobic Chain Length: The length of the fatty acid chain significantly impacts aggregation. Longer chains, such as in stearic acid (C18:0) compared to lauric acid (C12:0), lead to stronger hydrophobic interactions, influencing the type of aggregate formed. researchgate.net

Unsaturation: The presence of double bonds in the fatty acid tail, as in oleic acid (C18:1) and linoleic acid (C18:2), introduces kinks that affect the packing of the molecules and, consequently, the structure of the self-assembled aggregates. researchgate.net

Headgroup: The unique bidentate hydrogen bonding capability between the guanidinium (B1211019) group of arginine and the carboxylate group of the fatty acid plays a crucial role in stabilizing the resulting structures. researchgate.net

Environmental Factors:

pH: Changes in pH can alter the ionization state of both the arginine headgroup and the laurate carboxylate group, thereby modifying the electrostatic interactions and leading to structural transitions. For instance, in mixtures of cetyltrimethylammonium bromide (CTAB) and a hydrophobic amino acid mimic, an increase in pH leads to the deprotonation of the carboxyl group, promoting complexation with the cationic surfactant and inducing a transition from globular to worm-like micelles. researchgate.net

Temperature: Temperature affects the fluidity of the hydrocarbon chains and can trigger phase transitions, such as the transformation from a vesicle to a sponge or lamellar phase. researchgate.net

Ionic Strength: The addition of salts can screen the electrostatic repulsions between charged headgroups, favoring the formation of more compact structures and potentially inducing transitions from micelles to vesicles. uni-regensburg.de

| Factor | Effect | Reference |

|---|---|---|

| pH | Alters ionization of headgroups, influencing electrostatic interactions and causing structural transitions (e.g., micelle-to-vesicle). | researchgate.net |

| Temperature | Affects hydrocarbon chain fluidity, can induce phase transitions between different aggregate structures. | researchgate.net |

| Ionic Strength | Screens electrostatic repulsion, promoting formation of more compact aggregates. | uni-regensburg.de |

Catanionic Vesicle Formation from Arginine-Based Surfactants with Anionic Counterions (e.g., Sodium Laurate, Sodium Myristate)

The properties of these catanionic vesicles, including their size, charge, and stability, can be tuned by varying the ratio of the cationic to anionic surfactant. nih.gov For example, studies have been conducted on systems composed of Nα-lauroyl-arginine methyl ester (LAM) mixed with sodium myristate, and a gemini (B1671429) arginine-based surfactant, Nα,Nϖ-bis(Nα-lauroylarginine) α, ϖ-propylendiamide (C3(CA)2), mixed with sodium laurate. nih.gov The formation of vesicles in these mixed systems occurs at a critical aggregation concentration (cac) that is lower than the critical micelle concentration (cmc) of the individual surfactants, indicating a synergistic effect. nih.gov

| Cationic Surfactant | Anionic Surfactant | Key Findings | Reference |

|---|---|---|---|

| Nα-lauroyl-arginine methyl ester (LAM) | Sodium Myristate | Spontaneous formation of catanionic vesicles. | nih.gov |

| Nα,Nϖ-bis(Nα-lauroylarginine) α, ϖ-propylendiamide (C3(CA)2) | Sodium Laurate | Vesicle formation at a low critical aggregation concentration. | nih.gov |

Formation of Micelles and Their Structural Evolution

At concentrations above the critical micelle concentration (cmc), this compound molecules self-assemble into micelles to minimize the exposure of their hydrophobic laurate tails to the aqueous environment. mdpi.commpg.de The structure of these micelles is not static and can evolve with changes in surfactant concentration or other conditions.

Initially, small, spherical micelles are typically formed. mdpi.com As the concentration of the surfactant increases, these spherical micelles can grow and transform into more elongated, cylindrical, or worm-like structures. researchgate.netfrontiersin.org This structural evolution is driven by a change in the packing parameter of the surfactant molecules, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. uni-regensburg.de Factors that decrease the effective headgroup area, such as changes in pH or the addition of salt, can promote the transition from spherical to cylindrical micelles. researchgate.net

Nanostructure Formation

Beyond the formation of micelles and vesicles, arginine-containing systems can also direct the self-assembly of other molecules, such as proteins, into well-defined nanostructures.

Arginine-Induced Protein Self-Assembly into Nanofibers and Nanofibrous Scaffolds

Arginine has been shown to induce the self-assembly of proteins into nanofibers and nanofibrous scaffolds. researchgate.netnih.govresearchgate.net This process is particularly relevant for proteins that have a net negative charge under certain conditions. The positively charged guanidinium group of arginine can interact with the negatively charged residues on the protein surface, effectively neutralizing the charge and reducing electrostatic repulsion between protein molecules. nih.govrsc.org

This charge neutralization, coupled with the ability of arginine to promote the formation of β-sheet structures, facilitates the self-assembly of the protein into nanofibers. nih.govrsc.org For example, the addition of arginine to an aqueous solution of Bombyx mori silk sericin, a protein that is otherwise difficult to process into nanofibers due to its surface charge anisotropy, induces its self-assembly into nanofibers. researchgate.netnih.gov These arginine-induced nanofibers can then be cast into scaffolds with a network-like structure. researchgate.netnih.gov

This ability of arginine to mediate protein self-assembly highlights its potential as a tool for creating novel biomaterials with controlled nanostructures. researchgate.net

Co-Assembly of Protoporphyrin IX with Arginine to Form Nanostructures

The interaction between Protoporphyrin IX (PPIX), a naturally occurring photosensitizer, and the amino acid arginine leads to the formation of complex, well-defined supramolecular nanostructures in aqueous environments. mdpi.comnih.gov The morphology of these self-assembled structures is highly dependent on the stoichiometric ratio between PPIX and arginine. mdpi.comresearchgate.net The primary driving forces governing this assembly are the π-π stacking interactions between the planar cores of the PPIX molecules and the hydrogen bonding that occurs between the deprotonated carboxylic acid groups of PPIX and the guanidinium head group of arginine. mdpi.comnih.gov

Researchers have demonstrated that by varying the molar equivalents of L-arginine or D-arginine relative to PPIX, distinct morphologies can be fabricated. mdpi.com For instance, at a 1:4 molar ratio of PPIX to arginine, the co-assembly results in the formation of rose-like "nanoflowers," which measure approximately 5–10 μm in length and 1–4 μm in diameter. mdpi.comnih.govresearchgate.net However, increasing the concentration of arginine to a 1:16 ratio leads to a morphological transition, resulting in the formation of fractal, branch-like nanostructures. mdpi.com At a lower 1:1 ratio, a similar fractal-like morphology is observed. mdpi.com These assemblies were characterized using a suite of analytical techniques, including scanning electron microscopy (SEM), UV-vis and fluorescence spectroscopy, and X-ray diffraction (XRD). mdpi.comnih.gov

Table 1: Influence of PPIX:Arginine Stoichiometry on Nanostructure Morphology

| Molar Ratio (PPIX:Arginine) | Resulting Nanostructure Morphology | Approximate Dimensions |

|---|---|---|

| 1:1 | Fractal-like structures | - |

| 1:4 | Rose-like "nanoflowers" | 5–10 μm (length), 1–4 μm (diameter) |

| 1:16 | Fractal, branch-like structures | - |

Data sourced from studies on the co-assembly of Protoporphyrin IX and arginine. mdpi.comresearchgate.net

Self-Assembly of Arginine-Rich Peptides into Cationic Nanoparticles

Amphiphilic peptides that are rich in arginine residues exhibit a strong tendency to self-assemble in aqueous solutions, forming cationic nanoparticles with a core-shell structure. nih.govsfu.ca This self-assembly is driven by the amphiphilic nature of the peptides, which typically contain a hydrophobic segment (such as a hydrocarbon chain or cholesterol) and a hydrophilic block composed of multiple cationic arginine residues. nih.govsfu.ca The hydrophobic blocks aggregate to form the core of the nanoparticle, minimizing their exposure to water, while the hydrophilic, positively charged arginine segments form a shell that interfaces with the aqueous environment. mdpi.com

These self-assembled structures have been explored for their potential as antimicrobial agents and as delivery vehicles capable of penetrating cell membranes. nih.govnih.gov For example, an amphiphilic peptide designated C17H35GR7RGDS, which includes seven arginine residues, was shown to form nanoparticles with strong antimicrobial properties against gram-positive bacteria. nih.gov Similarly, peptides like CG3R6TAT, which combines a cholesterol-glycine hydrophobic block with a hydrophilic block of six arginine residues and a cell-penetrating TAT sequence, self-assemble into nanoparticles that are effective antimicrobial agents and can cross the blood-brain barrier. sfu.ca The formation of these nanoparticles effectively increases the local concentration of positive charges, enhancing their interaction with negatively charged bacterial membranes. sfu.ca

Table 2: Examples of Self-Assembling Arginine-Rich Peptides

| Peptide Designation | Hydrophobic Component | Hydrophilic Component | Resulting Nanostructure |

|---|---|---|---|

| C17H35GR7RGDS | C17H35 (Heptadecyl) chain | 7 Arginine residues (R7), RGDS sequence | Cationic nanoparticles |

| CG3R6TAT | Cholesterol (C) | 6 Arginine residues (R6), TAT peptide | Core-shell nanoparticles |

Data sourced from research on the self-assembly of antimicrobial and cell-penetrating peptides. nih.govsfu.ca

Interfacial Phenomena

The interfacial properties of systems involving arginine and laurate are often studied using derivatives such as Ethyl Lauroyl Arginate (LAE). LAE is a cationic surfactant that hydrolyzes in solution to produce surface-active components, including Nα-lauroyl-l-arginine (LAS) and dodecanoic acid (lauric acid). mdpi.comnih.gov Therefore, an aqueous solution of LAE functions as an inherent surfactant mixture, providing a relevant model for understanding the complex interfacial behavior of arginine-laurate systems.

Adsorption Models for Surfactant Mixtures at Interfaces

The surface tension behavior of LAE solutions has been successfully described using adsorption models developed for surfactant mixtures. mdpi.comnih.gov These models account for the presence of LAE and its hydrolysis products at the air-water interface. researchgate.net The complexity of the system arises from the potential for these different surface-active molecules to interact, leading to the formation of highly surface-active heterodimers, such as LAE-dodecanoate and LAE-LAS. mdpi.comresearchgate.net Quantum mechanical and molecular dynamics simulations have indicated that LAE can form stable heterodimers with its hydrolysis products, which are stabilized by electrostatic interactions and hydrogen bonds. mdpi.comnih.gov The application of a mixture-based adsorption model provides a successful fit for the experimental surface tension isotherms, confirming that the surface activity of the system is a result of the combined contributions of the different components present. mdpi.comresearchgate.net

Nonlinear Surface Tension Response and Interfacial Layer Reorganization

A key characteristic of these systems is a nonlinear surface tension response, which is particularly evident at concentrations near and above the critical micelle concentration (CMC). mdpi.comnih.gov This nonlinearity is attributed to two main factors: the presence of micelles in the bulk solution and the dynamic reorganization of the interfacial surfactant layer. mdpi.comnih.govresearchgate.net

Studies using the oscillating drop method to measure the surface dilational modulus show that the system generally follows a diffusional transport mechanism for surfactant exchange between the bulk and the interface. mdpi.comnih.gov However, the nonlinear response under dynamic conditions (i.e., oscillations) indicates a more complex behavior. mdpi.com The presence of multiple interacting components (LAE, LAS, dodecanoate) and their aggregation into micelles leads to a reorganization of the molecules within the interfacial layer, causing the nonlinear changes in surface tension. mdpi.comnih.gov This complex response is a hallmark of multicomponent surfactant systems where both adsorption/desorption and interfacial restructuring occur simultaneously.

Interactions with Biological Systems and Biopolymers: Mechanistic Research

Membrane Interaction Mechanisms

The interaction of arginine laurate with cell membranes is a multifaceted process governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to increased membrane permeability and modulation of intercellular junctions.

The guanidinium (B1211019) group of arginine is unique among amino acids in its ability to form strong, bidentate hydrogen bonds. academie-sciences.fracademie-sciences.fr This planar, Y-shaped group can interact with the phosphate (B84403), sulfate (B86663), and carboxylate groups on the cell surface through multiple hydrogen bonds simultaneously. academie-sciences.fr This robust interaction is considered more effective in mediating membrane association than the monodentate interactions of the ammonium (B1175870) group in lysine (B10760008). smolecule.com

Furthermore, the interaction between the guanidinium group of arginine and the carboxylate group of laurate forms a lipophilic ion pair. academie-sciences.fr This ion pair formation is crucial as it masks the individual charges of the two components, reducing their polarity and facilitating their partitioning from the aqueous extracellular environment into the hydrophobic core of the lipid bilayer. academie-sciences.fr Research on arginine oligomers has shown that the presence of fatty acids like laurate dramatically shifts their distribution from the aqueous phase to a more hydrophobic phase, a process essential for crossing the membrane barrier. academie-sciences.fr

Table 1: Comparison of Arginine and Lysine Interactions with Membrane Components

| Feature | Arginine (Guanidinium Group) | Lysine (Ammonium Group) | Significance for this compound |

|---|---|---|---|

| Charge | +1 (delocalized) | +1 (localized) | The delocalized charge on the guanidinium group enhances its interaction with negatively charged membrane surfaces. |

| Hydrogen Bonding | Bidentate | Monodentate | Bidentate hydrogen bonding provides a stronger and more stable interaction with membrane phosphates, sulfates, and carboxylates. academie-sciences.fr |

| Ion Pair Formation | Forms strong ion pairs with carboxylates (like laurate), sulfates, and phosphates. | Forms weaker ion pairs. | The formation of a stable, lipophilic ion pair with laurate is key to reducing polarity and facilitating membrane penetration. academie-sciences.fr |

| Membrane Perturbation | High | Moderate | The strong interactions of the guanidinium group can lead to significant local disruptions in the lipid bilayer, aiding translocation. |

The process by which arginine-rich entities cross the cell membrane is often described as adaptive diffusion. academie-sciences.fr This mechanism involves the initial electrostatic attraction followed by the formation of a lipophilic ion pair with counterions like laurate. academie-sciences.fr This charge masking effectively neutralizes the high polarity of the arginine's guanidinium group, allowing the entire complex to diffuse through the non-polar lipid bilayer. academie-sciences.fr The hydrogen bonds within this ion pair are thought to become even stronger as the complex moves into the less polar environment of the membrane interior, further stabilizing its passage. academie-sciences.fr This process allows the once water-soluble arginine to behave as a lipid-soluble agent, significantly lowering the energy barrier for membrane translocation.

The interaction of arginine-containing molecules is highly dependent on the specific characteristics of the target membrane.

Lipid Composition: Membranes with a higher content of anionic lipids, such as phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS), exhibit stronger binding to arginine-rich compounds due to enhanced electrostatic attraction. researchgate.net The fluidity of the membrane, influenced by the saturation of fatty acid tails, also plays a role; more fluid membranes may facilitate easier penetration. bioninja.com.aumdpi.com

Surface Charge Density: A higher density of negative charges on the membrane surface leads to a stronger initial binding of the cationic arginine component of this compound. researchgate.net This increased local concentration at the membrane surface is a prerequisite for efficient translocation.

pH: The pH of the surrounding environment can influence the charge states of both the arginine and the membrane components. While the guanidinium group of arginine remains protonated over a wide physiological pH range, the charge of acidic groups on the membrane surface can be pH-dependent. At lower pH, some carboxylate groups may become protonated, potentially reducing the electrostatic attraction. Conversely, certain pathological conditions with localized pH changes could modulate the interaction.

Table 2: Factors Influencing Arginine-Membrane Interactions

| Factor | Influence on Interaction | Mechanistic Rationale |

|---|---|---|

| Anionic Lipid Content | Increased binding | Enhanced electrostatic attraction between the positive guanidinium group and negative lipid headgroups. researchgate.net |

| Membrane Fluidity | Can facilitate penetration | A more fluid, less tightly packed lipid bilayer presents a lower energetic barrier for the insertion of the this compound complex. bioninja.com.aumdpi.com |

| Surface Charge Density | Stronger initial binding | A higher concentration of negative charges increases the electrostatic pull on the cationic arginine moiety. researchgate.net |

| pH | Can modulate binding | Affects the protonation state of acidic groups on the membrane surface, altering the net surface charge. |

Once the this compound ion pair has partitioned into the lipid bilayer, hydrophobic interactions become significant. The laurate component, with its 12-carbon aliphatic tail, readily interacts with the hydrophobic acyl chains of the membrane phospholipids (B1166683). mdpi.com This interaction helps to anchor the complex within the membrane and can contribute to local disruption of the lipid packing. researchgate.net While the guanidinium group of arginine remains associated with the polar headgroup region through hydrogen bonds, the laurate tail can insert deeper into the hydrophobic core. researchgate.net This dual interaction, with the cationic head anchored at the interface and the hydrophobic tail embedded in the core, is characteristic of many surface-active compounds and contributes to the membrane-perturbing effects of this compound.

The interaction of this compound's components with the cell membrane can lead to a temporary increase in its permeability. This can occur through the disruption of the lipid bilayer, as described above, or by affecting the integrity of tight junctions between cells. Tight junctions are protein complexes that regulate the paracellular pathway, controlling the passage of molecules between cells.

Specifically, the laurate component has been shown to modulate tight junctions by affecting key proteins. frontiersin.orgresearchgate.net Research has demonstrated that laurate can cause a reversible reduction in the amount of claudin-5 located at the tight junction. frontiersin.orgresearchgate.netacs.org Claudin-5 is a critical protein for sealing the paracellular barrier. frontiersin.orgd-nb.info Its relocation from the junction to the subcellular space leads to an opening of the paracellular pathway, increasing the permeability for small molecules. researchgate.netacs.org This effect is specific, as other tight junction proteins like tricellulin may not be affected. researchgate.net Therefore, this compound can enhance permeability through both transcellular (across the cell) and paracellular (between cells) routes.

Membrane Curvature Induction by Arginine Side-Chains

The interaction of the arginine side-chain with lipid bilayers is a critical determinant of its biological effects, particularly its ability to modulate membrane structure. The guanidinium group of arginine is uniquely suited to induce positive membrane curvature, a process essential for cellular events like endocytosis and vesicle formation.

This phenomenon arises from a combination of electrostatic and hydrogen-bonding interactions. The positively charged guanidinium group is attracted to anionic lipid headgroups, such as phosphatidylserine, which are often enriched in the inner leaflet of the plasma membrane. Unlike the simple point charge of a primary amine (e.g., in lysine), the planar structure and delocalized positive charge of the guanidinium group allow it to form multiple, specific hydrogen bonds with the phosphate and carboxyl groups of lipids.

Research indicates that this interaction facilitates the shallow insertion of the guanidinium group into the lipid headgroup region of the bilayer. This insertion acts as a molecular "wedge," pushing the lipid headgroups apart and increasing the surface area of the outer leaflet relative to the inner leaflet. This differential stress forces the membrane to bend away from the site of interaction, thereby inducing positive curvature. The hydrophobic laurate tail of this compound anchors the molecule within the lipid core, stabilizing the arginine headgroup at the membrane-water interface where this activity occurs.

| Amino Acid | Side-Chain Group | Charge (pH 7.4) | Key Feature for Membrane Curvature Induction |

|---|---|---|---|

| L-Arginine | Guanidinium | +1 | Planar structure, delocalized charge, and capacity for multiple (bidentate) hydrogen bonds promote shallow insertion and act as a "wedge." |

| Lysine | Primary Amine (-NH₃⁺) | +1 | Acts primarily as a point charge, leading to strong electrostatic binding but less efficient shallow insertion and curvature induction compared to arginine. |

Biopolymer Complexation

The potent positive charge of the arginine headgroup drives strong electrostatic interactions with a wide range of negatively charged biopolymers. This binding is central to the formation of condensed molecular complexes. Key anionic biopolymers that interact with arginine include nucleic acids (DNA and RNA), which possess a densely charged phosphate backbone, and glycosaminoglycans (GAGs) like heparin, chondroitin (B13769445) sulfate, and hyaluronic acid, which are decorated with sulfate and carboxylate groups.

The interaction between the arginine guanidinium group and these anionic sites is highly effective. Specifically with the phosphate groups of DNA, the guanidinium group can form a stable, bidentate hydrogen bond, where two hydrogen atoms from the guanidinium group interact with two oxygen atoms of a single phosphate moiety. This robust binding neutralizes the negative charges on the biopolymer.

In the context of this compound, this charge neutralization by the headgroup allows the hydrophobic laurate tails to associate, leading to the self-assembly of structured complexes. This process, known as complex coacervation or electrostatic self-assembly, can result in the formation of well-defined nanoparticles or aggregates, effectively condensing and packaging the anionic biopolymer.

| Anionic Biopolymer | Key Anionic Group | Nature of Interaction with Arginine Guanidinium Group |

|---|---|---|

| DNA / RNA | Phosphate (-PO₄²⁻) | Strong electrostatic attraction and specific bidentate hydrogen bonding, leading to charge neutralization and condensation. |

| Heparin / Chondroitin Sulfate | Sulfate (-SO₄²⁻) | Potent electrostatic binding, resulting in complex formation and charge shielding. |

| Hyaluronic Acid | Carboxylate (-COO⁻) | Electrostatic interaction leading to the formation of polyelectrolyte complexes. |

Mucus presents a formidable biological barrier, composed primarily of a mesh-like network of mucin glycoproteins. These glycoproteins are heavily glycosylated with anionic residues, such as sialic acid, giving the mucus layer a net negative charge and a high density of potential binding sites for cationic molecules.

While simple cationic particles are often trapped by strong, non-specific electrostatic adhesion (a phenomenon known as mucoadhesion), nanoparticles rich in arginine have demonstrated an ability to penetrate mucus layers. The proposed mechanism for this "muco-penetrating" behavior involves the unique properties of the arginine guanidinium group. The high density of these potent cationic groups on a nanoparticle's surface is thought to act in a "mucolytic" fashion.

Instead of forming stable, adhesive bonds, the guanidinium groups engage in rapid and reversible binding with the anionic sites on mucin fibers. This high-charge-density interaction locally disrupts the electrostatic and hydrogen-bond cross-links that maintain the integrity of the mucin gel network. By transiently cleaving these bonds, the nanoparticle effectively liquefies the mucus in its immediate vicinity, creating a temporary channel through which it can diffuse before the mucin network re-associates. This mechanism allows arginine-rich nanoparticles to bypass the adhesive trap of the mucus barrier.

Enzymatic and Metabolic Pathways Involving Arginine

Once this compound is metabolized and L-arginine is released into the cellular environment, it becomes a critical substrate for competing enzymatic pathways that have profound physiological consequences. The fate of this intracellular arginine pool is primarily determined by the relative activities of Nitric Oxide Synthase (NOS) and Arginase.

L-arginine is the sole biological precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation. This conversion is catalyzed by the enzyme family of Nitric Oxide Synthases (NOS).

L-arginine + O₂ + NADPH → L-citrulline + NO + NADP⁺

There are three main isoforms of NOS:

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue.

Endothelial NOS (eNOS or NOS3): Located in the endothelium of blood vessels, where its product, NO, regulates blood pressure.

Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli.

| Component | Role in Reaction |

|---|---|

| L-Arginine | The primary substrate providing the nitrogen atom for NO. |

| Oxygen (O₂) | Oxidizing agent; provides the oxygen atom for L-citrulline. |

| NADPH | Provides the reducing equivalents (electrons) for the reaction. |

| NOS Enzyme | The catalyst that orchestrates the entire conversion. |

| L-Citrulline | The co-product of the reaction. |

| Nitric Oxide (NO) | The primary signaling molecule produced. |

In virtually all cells that express NOS, the enzyme Arginase is also present, creating a critical metabolic crossroads for L-arginine. Arginase catalyzes the hydrolysis of L-arginine into urea (B33335) and L-ornithine:

L-arginine + H₂O → L-ornithine + Urea

Because both NOS and Arginase utilize the same substrate, L-arginine, they are in direct competition. The outcome of this competition dictates the cell's metabolic output and function.

Impact on NO Production: When Arginase activity is high, it effectively depletes the intracellular pool of L-arginine, shunting it away from the NOS pathway. This substrate limitation significantly reduces or inhibits the cell's ability to produce NO, even if NOS is present and active. This mechanism is a key physiological regulator of NO bioavailability.

Metabolic Shunting: The products of the Arginase reaction have distinct metabolic fates. L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and growth, and proline, a key component of collagen required for tissue repair and remodeling. Therefore, upregulation of Arginase not only decreases NO production but also shifts cellular metabolism towards proliferation and matrix synthesis.

This enzymatic competition represents a fundamental biological switch. Conditions that favor NOS activity promote vasodilation and anti-inflammatory signaling, while conditions that upregulate Arginase favor cell growth, tissue repair, and a reduction in NO-mediated effects.

| Feature | NOS Pathway | Arginase Pathway |

|---|---|---|

| Enzyme | Nitric Oxide Synthase (NOS) | Arginase |

| Substrate | L-Arginine | L-Arginine |

| Products | L-Citrulline, Nitric Oxide (NO) | L-Ornithine, Urea |

| Key Cofactor/Requirement | NADPH, O₂, BH4 | H₂O, Mn²⁺ |

| Primary Biological Outcome | Signaling (e.g., vasodilation, neurotransmission) | Biosynthesis (e.g., cell proliferation, collagen production) |

Molecular Mechanisms of Protein Arginine Deiminase (PAD2) Catalysis

Protein Arginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of protein arginine residues into citrulline, a process known as citrullination or deimination. nih.govnih.gov This conversion results in the loss of a positive charge from the arginine side chain, which can significantly alter protein structure and function. nih.gov The catalytic activity of PAD enzymes is regulated by calcium ions, which induce conformational changes that appropriately position the catalytic cysteine residue within the active site cleft. nih.govacs.org

The proposed catalytic mechanism for PAD2 begins with a nucleophilic attack by the thiolate of a cysteine residue (Cys647) on the guanidinium carbon of the substrate arginine. nih.govresearchgate.net In this step, a histidine residue (His471) acts as a general acid, protonating the guanidinium group, which is also stabilized by electrostatic interactions with aspartate residues (Asp351 and Asp473). nih.govacs.org This leads to the formation of a tetrahedral S-alkylthioisourea intermediate. researchgate.net

Following the formation of this intermediate, an ammonia (B1221849) molecule is eliminated. The second part of the mechanism involves the His471 residue, now acting as a general base, activating a water molecule for a nucleophilic attack on the intermediate. nih.govresearchgate.net This attack forms a second tetrahedral intermediate, which subsequently collapses to release the citrullinated product. acs.org

Interestingly, some studies suggest that PAD2 may employ a substrate-assisted mechanism of catalysis, which differs from other PAD isozymes like PAD1, 3, and 4. acs.org In this proposed mechanism, the positively charged guanidinium group of the substrate itself helps to lower the pKa of the nucleophilic cysteine, thereby promoting catalysis. acs.org Computational studies have further refined this understanding, indicating that the protonation states of Cys647, Asp473, and His471 are critical for the correct binding and positioning of the substrate within the active site, which is a prerequisite for the catalytic reaction to occur. nih.govresearchgate.net

| Key Residues in PAD2 Catalysis | Proposed Function |

| Cys647 | Acts as the primary nucleophile, attacking the substrate's guanidinium carbon. nih.govresearchgate.net |

| His471 | Functions as a general acid to protonate the guanidinium group and later as a general base to activate a water molecule. nih.govresearchgate.net |

| Asp351 & Asp473 | Provide electrostatic stabilization for the protonated guanidinium group. nih.govacs.org |

L-Arginine Hydroxylating Nonheme Iron Enzyme Catalysis and Substrate Binding

A variety of enzymes utilize a nonheme iron(II) active site to catalyze the hydroxylation of L-arginine. These enzymes react L-arginine with dioxygen and α-ketoglutarate to perform regio- and stereospecific hydroxylation at the C3, C4, or C5 positions, or alternatively, desaturation at the C4-C5 bond. frontiersin.orgnih.gov The consensus catalytic cycle for these Fe(II)/αKG-dependent dioxygenases involves the conversion of α-ketoglutarate and dioxygen into succinate, CO₂, and a highly reactive iron(IV)-oxo (ferryl) species. frontiersin.orgnih.gov This ferryl-oxo intermediate is the primary oxidizing agent responsible for the subsequent modification of the arginine substrate. frontiersin.org

The reaction proceeds via a hydrogen atom abstraction from the target carbon on the L-arginine substrate by the iron(IV)-oxo species, forming a substrate radical and an iron(III)-hydroxo complex. frontiersin.org This is followed by an "OH rebound" step, where the hydroxyl group from the iron complex is transferred to the substrate radical, forming the final hydroxylated product and regenerating the iron(II) center for the next catalytic cycle. frontiersin.org

The remarkable specificity and selectivity of these enzymes, which direct the reaction to a particular carbon atom, are not solely determined by the primary sequence or the crystal structure of the active site. frontiersin.orgnih.gov Instead, subtle differences in the substrate-binding pocket, including the orientation of the bound substrate and the polarity and hydrogen-bonding interactions within the second coordination sphere, play a crucial role. frontiersin.orgacs.org These factors create a unique local electric field and dipole moment orientation within the active site of each specific enzyme. frontiersin.orgnih.gov This intrinsic electric field can selectively weaken a specific C-H bond on the arginine substrate, thereby guiding the hydrogen atom abstraction to a specific position and ensuring the high regioselectivity of the hydroxylation reaction. frontiersin.orgresearchgate.net For instance, computational studies on enzymes like NapI, which performs desaturation, and VioC, which performs C3-hydroxylation, highlight how differences in substrate positioning and the local electrostatic environment dictate the reaction outcome. frontiersin.orgnih.gov

| Enzyme Example | Substrate | Cofactors | Product | Key Mechanistic Feature |

| VioC | L-Arginine | Fe(II), α-Ketoglutarate, O₂ | C₃-Hydroxylated Arginine | Substrate positioning and electric field guide C3-H activation. frontiersin.orgnih.gov |

| NapI | L-Arginine | Fe(II), α-Ketoglutarate, O₂ | C₄-C₅ Desaturated Arginine | Substrate orientation locks the ferryl group, favoring desaturation over hydroxylation. frontiersin.orgacs.org |

| OrfP | L-Arginine | Fe(II), α-Ketoglutarate, O₂ | Dihydroxylated Arginine | Performs two sequential hydroxylation cycles on the same substrate. nih.govresearchgate.net |

Arginine Deiminase System (ADS) in Bacterial Metabolism and pH Modulation

The Arginine Deiminase System (ADS) is a significant metabolic pathway found in a wide range of bacteria, playing a crucial role in energy production, acid tolerance, and ecological adaptation. cabidigitallibrary.orgpnas.org This system is particularly important for bacteria residing in environments with fluctuating pH, such as the human oral cavity. pnas.orgada.org The ADS pathway consists of a three-enzyme cascade that catabolizes L-arginine. nih.govresearchgate.net

The three core enzymes of the ADS pathway are:

Arginine Deiminase (ADI) , encoded by the arcA gene, which hydrolyzes L-arginine to produce citrulline and ammonia. nih.govresearchgate.net

Ornithine Transcarbamoylase (OTC) , encoded by arcB, which converts citrulline and inorganic phosphate into ornithine and carbamoyl (B1232498) phosphate. cabidigitallibrary.orgresearchgate.net

Carbamate Kinase (CK) , encoded by arcC, which cleaves carbamoyl phosphate to generate another molecule of ammonia and carbon dioxide, while transferring the phosphate group to ADP to produce ATP. cabidigitallibrary.orgresearchgate.net

The net result of this pathway is the conversion of one molecule of arginine into one molecule of ornithine, two molecules of ammonia, one molecule of carbon dioxide, and one molecule of ATP. nih.gov The generation of ATP provides a vital source of energy for bacteria, especially under anaerobic or nutrient-limited conditions. cabidigitallibrary.orgoup.com

A key physiological function of the ADS is its role in pH modulation and acid tolerance. pnas.orgnih.gov The production of ammonia, a weak base, effectively neutralizes acidic environments. ada.org In the acidic conditions often created by the fermentation of dietary carbohydrates by other bacteria, ammonia can accept a proton (H⁺) to form the ammonium ion (NH₄⁺), thereby raising the pH of the local microenvironment. pnas.orgada.org This ability to counteract acidification is critical for the survival of many bacteria. nih.gov Studies have shown that the ADS in various lactic acid bacteria is remarkably acid-tolerant, remaining active at pH values significantly lower than those required for glycolysis or growth, allowing these organisms to survive potentially lethal acid stress. oup.comnih.gov

| Enzyme | Gene | Reaction Catalyzed | Products |

| Arginine Deiminase (ADI) | arcA | L-Arginine + H₂O → L-Citrulline + NH₃ | L-Citrulline, Ammonia |

| Ornithine Transcarbamoylase (OTC) | arcB | L-Citrulline + Pi → L-Ornithine + Carbamoyl Phosphate | L-Ornithine, Carbamoyl Phosphate |

| Carbamate Kinase (CK) | arcC | Carbamoyl Phosphate + ADP → CO₂ + NH₃ + ATP | Carbon Dioxide, Ammonia, ATP |

Role of Intestinal Esterases in Lauric Acid Liberation from Esters

The liberation of lauric acid from its esterified forms in the gastrointestinal tract is primarily mediated by the action of intestinal esterases. When a compound such as this compound, which is a salt, is considered, its dissociation into arginine and lauric acid is expected. However, for lauric acid esters, such as sucrose (B13894) laurate or ethyl laurate, enzymatic hydrolysis is required to release the free fatty acid.

Research on sucrose fatty acid esters indicates that these compounds are extensively hydrolyzed in the gastrointestinal tract into their constituent parts—sucrose and the corresponding fatty acid—prior to absorption. europa.eu This process is carried out by non-specific esterases and lipases present in the small intestine. nih.gov The degree of absorption of the intact ester is inversely related to the degree of esterification; monoesters may be absorbed in small amounts, but higher esters like diesters are unlikely to be absorbed intact. europa.eu

The primary fate of lauric acid esters upon ingestion is breakdown by these digestive enzymes. Pancreatic lipase, a key enzyme in fat digestion, catalyzes the hydrolysis of ester bonds in triglycerides, releasing free fatty acids and glycerol (B35011). nih.gov Similarly, other non-specific esterases in the intestinal mucosa contribute to the cleavage of various fatty acid esters. nih.gov

Once liberated, lauric acid, a medium-chain fatty acid, is absorbed by the intestinal cells. The hydrolysis products are then incorporated into standard metabolic pathways. europa.eu The liberated lauric acid can be used for energy generation through mitochondrial β-oxidation or re-esterified into other lipids. europa.eu Therefore, the biological effects of lauric acid from an esterified source are contingent upon the efficient action of these intestinal esterases to release the free fatty acid into a bioavailable form.

Arginine's Involvement in the Urea Cycle and Ammonia Detoxification

Arginine plays a central and indispensable role in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms, including humans. nih.govpatsnap.com Ammonia is a toxic byproduct of amino acid and protein catabolism, and its accumulation can be particularly harmful to the central nervous system. patsnap.comnews-medical.net The urea cycle converts this excess ammonia into urea, a less toxic compound that is subsequently excreted in the urine. news-medical.net This critical process occurs predominantly in the liver cells. patsnap.com

The urea cycle is a cyclic pathway where arginine serves as the immediate precursor to urea. The final step of the cycle is catalyzed by the manganese-containing enzyme Arginase I , which is highly expressed in the cytosol of liver cells. nih.govlibretexts.org Arginase I cleaves the guanidinium group of arginine, yielding one molecule of urea and one molecule of ornithine. nih.govnews-medical.net

The reaction is as follows: L-Arginine + H₂O --(Arginase)--> L-Ornithine + Urea

The ornithine produced is then transported back into the mitochondria to participate in the earlier steps of the cycle, condensing with carbamoyl phosphate to form citrulline, thus continuing the cycle. news-medical.net The urea diffuses from the liver cells into the bloodstream and is transported to the kidneys for excretion. embopress.org

The regulation of the urea cycle is tightly linked to the availability of its intermediates. Free arginine acts as an allosteric activator of N-acetylglutamate (NAG) synthase. libretexts.org NAG is an essential allosteric activator for carbamoyl phosphate synthetase I (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. libretexts.org Therefore, an increase in arginine concentration signals a high nitrogen load, leading to the activation of the entire cycle to efficiently process and eliminate ammonia. libretexts.org This highlights arginine's dual role as both a key substrate and a regulator in the body's primary defense against ammonia toxicity. embopress.org

| Cycle Step | Enzyme | Location | Substrates | Products |

| 1 | Carbamoyl Phosphate Synthetase I (CPS1) | Mitochondria | NH₄⁺, HCO₃⁻, 2 ATP | Carbamoyl Phosphate, 2 ADP, Pi |

| 2 | Ornithine Transcarbamoylase (OTC) | Mitochondria | Carbamoyl Phosphate, Ornithine | Citrulline, Pi |

| 3 | Argininosuccinate Synthase (ASS1) | Cytosol | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi |

| 4 | Argininosuccinate Lyase (ASL) | Cytosol | Argininosuccinate | Arginine , Fumarate |

| 5 | Arginase I (ARG1) | Cytosol | Arginine , H₂O | Ornithine, Urea |

Arginine's Influence on Cellular Processes: Protein Synthesis, Cell Proliferation, and Differentiation

Arginine, beyond its role as a building block for proteins, is a crucial regulator of fundamental cellular processes, including protein synthesis, cell proliferation, and differentiation. researchgate.netnih.gov These effects are mediated both directly by arginine and through its conversion into a variety of biologically active metabolites, most notably nitric oxide (NO) and polyamines (e.g., putrescine, spermidine (B129725), and spermine). nih.govnih.gov

Studies have demonstrated that arginine supplementation can enhance cell growth and the rate of protein synthesis while concurrently inhibiting proteolysis (protein breakdown) in a dose-dependent manner. nih.govresearchgate.net This anabolic effect is critical for tissue growth and repair. The molecular mechanism underlying these effects often involves the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Arginine can activate mTOR, which in turn phosphorylates downstream targets like p70S6 kinase (P70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation and synthesis. researchgate.net

Arginine's metabolites are also key players. Polyamines are essential for cell proliferation and differentiation, and their synthesis from arginine (via ornithine decarboxylase) is a critical pathway. nih.gov For instance, the addition of putrescine, a polyamine derived from arginine, has been shown to promote proliferation by activating the mTOR pathway in porcine trophoblast cells. nih.gov Similarly, nitric oxide, synthesized from arginine by nitric oxide synthase (NOS), can regulate early embryonic development and cell migration. nih.gov